

SAR7334 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SAR7334

Cat. No.: S002564

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SAR7334 Technical Profile

The table below summarizes the key pharmacological and physicochemical data for SAR7334.

Property	Description / Value	Source / Assay
Biological Target	Potent inhibitor of TRPC6 channels; also inhibits TRPC3 and TRPC7, but not TRPC4/C5.	[1] [2] [3]
IC ₅₀ (TRPC6)	7.9 nM (patch-clamp); 9.5 nM (Ca ²⁺ influx assay)	[1] [2] [3]
IC ₅₀ (TRPC3)	282 nM (Ca ²⁺ influx assay)	[1] [2] [3]
IC ₅₀ (TRPC7)	226 nM (Ca ²⁺ influx assay)	[1] [2] [3]
In Vivo PK	Suitable for chronic oral administration. No change in mean arterial pressure in short-term rat study.	[1] [2] [4]
Molecular Weight	367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt)	[3] [5]
CAS Number	1333210-07-3 (free base)	[3] [4]
Chemical Formula	C ₂₁ H ₂₂ ClN ₃ O	[3] [6]

Property	Description / Value	Source / Assay
Solubility	≥ 370 mg/mL in DMSO (~1006 mM)	[3]

Experimental Protocols

Here are detailed methodologies for key experiments involving **SAR7334**, as cited in the literature.

Fluo-4 Measurement of Intracellular Ca²⁺ Concentration ([Ca²⁺]_i) [2] [4]

This protocol measures Ca²⁺ influx through TRPC channels as a readout for **SAR7334** activity.

- **Cell Preparation:** Use cells expressing recombinant hTRPC6, TRPC3, or TRPC7 channels. Grow cells on black poly-D-lysine-coated 96-well plates.
- **Dye Loading:** Wash cells with a standard extracellular solution (e.g., 140 mM NaCl, 1 mM MgCl₂, 5.4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). Incubate with a dye solution containing 2 μM Fluo-4 AM, 0.02% pluronic F-127, and 0.1% BSA in the extracellular solution for 30 minutes at room temperature, protected from light.
- **Compound Incubation:** Rinse cells and incubate with standard extracellular solution containing different concentrations of **SAR7334** or vehicle (e.g., DMSO) for 10 minutes.
- **Channel Activation & Measurement:** Elicit Ca²⁺ entry by applying the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol). Measure fluorescence in real-time using a fluorometric imaging plate reader (FLIPR).
- **Data Analysis:** Plot fluorescence values over time and calculate the Area Under the Curve (AUC) as a measure of Ca²⁺ influx. Determine the percentage inhibition by **SAR7334** relative to vehicle control.

Measurement of Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Lungs [2] [4]

This ex vivo protocol assesses the functional effect of **SAR7334** on a TRPC6-dependent process.

- **Lung Preparation:** Explain lungs from anesthetized and anticoagulated mice (e.g., C57/BL6N). Artificially ventilate and perfuse them blood-free with Krebs-Henseleit buffer at a constant flow rate

(e.g., 2 mL/min) and 37°C.

- **Ventilation & Pressure Monitoring:** Perform positive pressure ventilation with a gas mixture containing 21% O₂ (normoxia) or 1% O₂ (hypoxia). Measure pressure in the pulmonary artery.
- **Experimental Paradigm:** Induce acute HPV by alternating ventilation with hypoxia (10 min) and normoxia (15 min). After establishing a stable response (e.g., after the second hypoxic period), cumulatively add increasing concentrations of **SAR7334** to the recirculating perfusate 5 minutes prior to the next hypoxic challenge.
- **Data Analysis:** The strength of HPV is given as the maximum increase in pulmonary arterial pressure during each hypoxic period. Normalize the response to a pre-compound hypoxic maneuver (set at 100%) to determine the inhibitory effect of **SAR7334**.

FAQs & Troubleshooting Guide

Q1: What is the selectivity profile of SAR7334? **SAR7334** is highly potent against TRPC6 but also inhibits the closely related channels TRPC3 and TRPC7 at higher concentrations. It shows no significant activity against TRPC4 and TRPC5 channels at 1 μM [1] [2]. This profile should be considered when interpreting results in systems that may express TRPC3/7.

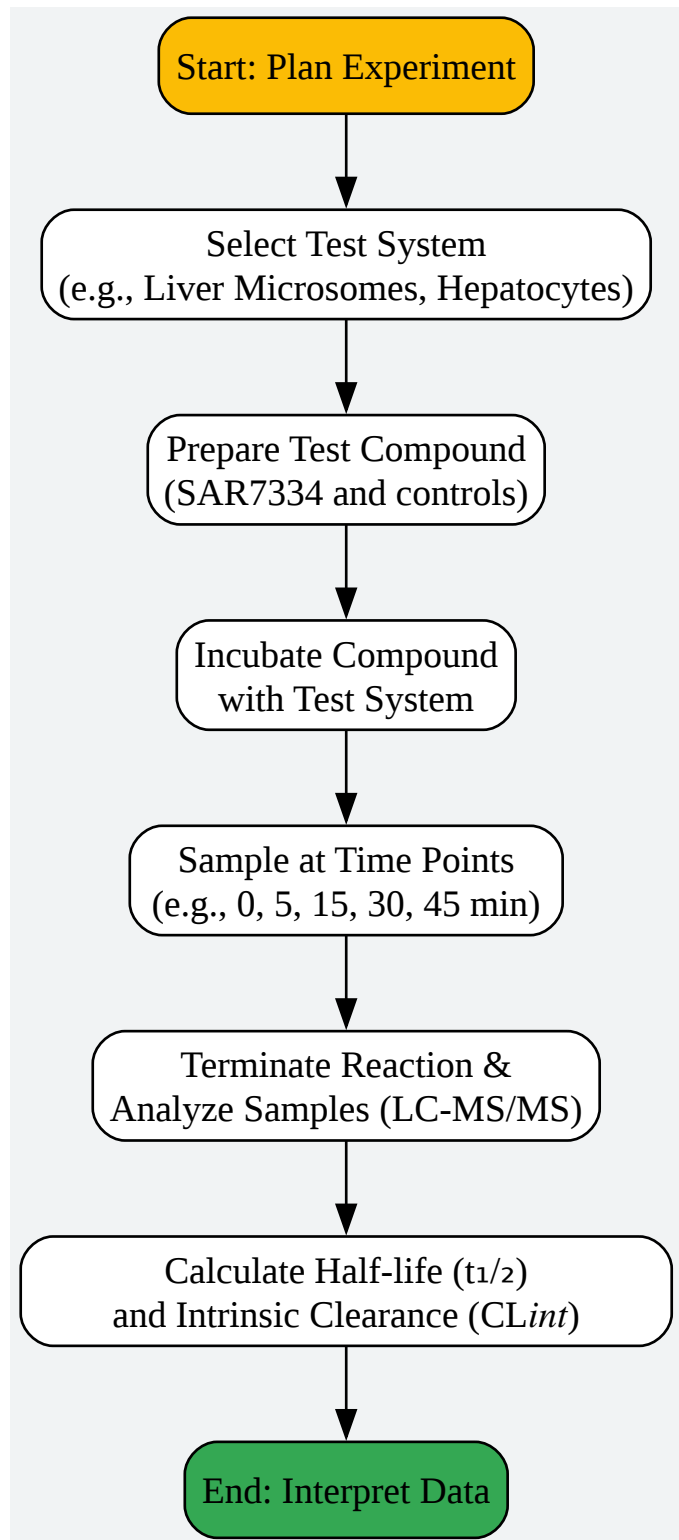
Q2: Are there any known stability issues with SAR7334 solutions?

- **Stock Solution Stability:** It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C. Aliquoting is advised to avoid repeated freeze-thaw cycles [3].
- **In Vitro Assay Stability:** The compound is stable under standard assay conditions, as shown in the 10-minute pre-incubation protocol for Ca²⁺ flux assays [2] [4]. For longer-term cell treatments, its stability in the specific cell culture medium should be verified empirically.

Q3: How do I interpret the metabolic stability data for SAR7334? The original research states that "pharmacokinetic studies of **SAR7334** demonstrated that the compound was suitable for chronic oral administration" [1] [2]. This implies favorable metabolic stability in preclinical models. For a formal assessment, standard in vitro assays (e.g., using liver microsomes or hepatocytes) can be employed to determine intrinsic clearance (*CL_{int}*) [7] [8].

Experimental Workflow for Metabolic Stability Assessment

If you need to generate metabolic stability data, here is a general workflow based on standard practices:



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Key Considerations for Researchers

- **Positive Controls:** Always include known rapidly metabolized compounds (e.g., midazolam, testosterone) in metabolic stability assays to ensure the test system is active [8].
- **Analytical Specificity:** Use LC-MS/MS methods that can distinguish **SAR7334** from its potential metabolites. Standard metabolic stability assays do not distinguish enantiomers if the compound is chiral [7].
- **Beyond Hepatic Metabolism:** Consider that drugs can also be metabolized in extrahepatic tissues like the lungs, kidneys, and intestines [8].

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